N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-22-15-9-7-14(8-10-15)12-18(21)19-13-16(20(2)3)17-6-5-11-23-17/h5-11,16H,4,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYYCMXUYDDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.43 g/mol
The compound features a dimethylamino group, a thiophene ring, and an ethoxyphenyl moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing thiophene rings have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Thiophene Derivative | S. aureus | 15.625 - 62.5 |
| Thiophene Derivative | E. faecalis | 62.5 - 125 |
Anticancer Activity
Research on structurally related compounds has demonstrated promising anticancer activity:
- Inhibition of Cell Proliferation : Certain derivatives have shown IC values ranging from 0.78 nM to 18 nM against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | Cancer Cell Line | IC (nM) |
|---|---|---|
| Compound A | HeLa | 12 |
| Compound B | MNNG/HOS | 50 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of related compounds in models of neurodegeneration, showing reduced apoptosis in neuronal cells treated with these derivatives.
- Inflammatory Response Modulation : In vivo studies demonstrated that administration of thiophene-containing compounds led to decreased levels of pro-inflammatory cytokines in animal models of arthritis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Containing Acetamides
a) N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure: Replaces the dimethylaminoethyl and 4-ethoxyphenyl groups with a 4-bromophenyl substituent.
- Activity : Exhibits antimycobacterial properties, with MIC values as low as 3.13 µg/mL against Mycobacterium tuberculosis H37Rv .
b) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structure: Contains dual thiophene rings (one cyanated) instead of a dimethylamino-ethyl chain.
- Synthesis: Prepared via a two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile .
- Implication: The cyano group introduces electron-withdrawing effects, which may reduce basicity compared to the dimethylamino group in the target compound .
Ethoxyphenyl Acetamide Derivatives
a) 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)
- Structure: Shares the 4-ethoxyphenyl acetamide core but incorporates an indazole fluorophenylamino substituent.
- Activity : Demonstrated anti-proliferative activity in cancer cell lines (e.g., IC₅₀ = 1.2 µM in HCT-116) .
- Comparison: The indazole moiety likely enhances DNA intercalation or kinase inhibition, whereas the thiophene-dimethylamino group in the target compound may target different pathways .
b) 2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
- Structure: Replaces the thiophene-dimethylamino group with a 4-fluorophenethyl chain.
- Properties : LogP = 2.74, molecular weight = 301.36, and polar surface area = 31.4 Ų, indicating moderate lipophilicity and blood-brain barrier permeability .
- Divergence: The fluorophenethyl group may enhance metabolic stability compared to the more polar dimethylamino group in the target compound .
Amino-Modified Acetamides
a) N-(4-(Dimethylamino)phenyl)-2-(thiophen-2-yl)acetamide Derivatives
- Structure: Features a dimethylamino group directly attached to a phenyl ring instead of an ethyl chain.
- Activity : Reported in as intermediates for bioactive molecules targeting indole dioxygenase pathways.
- Contrast: The spatial separation of the dimethylamino group in the target compound may improve conformational flexibility for receptor binding .
b) 2-(Benzylamino)-N-(4-ethoxyphenyl)-2-thioxoacetamide
- Structure: Substitutes the acetamide oxygen with a thioxo group and adds a benzylamino substituent.
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the key steps in synthesizing this compound, and how is purity ensured?
The synthesis typically involves multi-step reactions starting with coupling the thiophen-2-yl moiety to a dimethylaminoethyl backbone, followed by conjugation with the 4-ethoxyphenylacetamide group. Critical steps include:
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HCl) to link the ethylamine and acetamide groups .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the compound, with purity confirmed via NMR (>95% purity) and HPLC (retention time analysis) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. Which spectroscopic methods are used to confirm its structural integrity?
- ¹H/¹³C NMR : Assigns protons and carbons to the dimethylamino, thiophene, and ethoxyphenyl groups. For example, the thiophene aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₃N₂O₂S) .
Q. What are the primary biological targets explored for this compound?
Preliminary studies focus on:
- Enzyme inhibition : Testing against kinases (e.g., tyrosine kinases) via fluorescence-based assays .
- Receptor binding : Screening for GPCR interactions using radioligand displacement assays .
- Antimicrobial activity : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Triethylamine or DMAP improves amidation efficiency .
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation) minimizes side products .
- Solvent selection : Dichloromethane or THF balances reactivity and solubility, while microwave-assisted synthesis reduces reaction time .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and substituent orientation .
- Comparative analysis : Cross-referencing with analogous compounds (e.g., thiophene-containing acetamides) identifies shifts caused by electron-withdrawing groups .
Q. What strategies are used to design structure-activity relationship (SAR) studies?
- Substituent variation : Modifying the ethoxy group to methoxy or propoxy to assess hydrophobic interactions .
- Bioisosteric replacement : Replacing the thiophene ring with furan or pyrrole to evaluate aromatic stacking effects .
- Pharmacophore mapping : Computational models (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding motifs .
Q. How to assess stability under physiological conditions (e.g., pH, temperature)?
- Forced degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C suggests thermal stability) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics .
Q. What in silico methods predict its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2 active site) to prioritize in vitro assays .
- QSAR modeling : Relates substituent electronegativity to antibacterial IC₅₀ values using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
